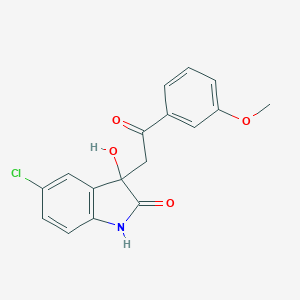
5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one is a synthetic compound that belongs to the indolinone family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one involves the inhibition of the PI3K/Akt/mTOR signaling pathway. The compound binds to the ATP-binding site of mTOR and prevents its phosphorylation, thus inhibiting downstream signaling cascades that promote cell growth and survival. Additionally, it induces the expression of pro-apoptotic proteins and inhibits the expression of anti-apoptotic proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one have been extensively studied in vitro and in vivo. The compound has been found to inhibit cell proliferation and induce apoptosis in cancer cells. Moreover, it exhibits anti-inflammatory and antioxidant properties, reducing oxidative stress and inflammation in various tissues. The compound has also been shown to have a neuroprotective effect, protecting neurons from oxidative damage and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one in lab experiments include its high potency and selectivity against cancer cells, its anti-inflammatory and antioxidant properties, and its neuroprotective effect. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in in vivo studies. Moreover, the compound's mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and downstream signaling pathways.
Zukünftige Richtungen
For the research on 5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one include the development of more efficient synthesis methods to improve the yield and purity of the compound. Moreover, further studies are needed to investigate the compound's mechanism of action in more detail, including its molecular targets and downstream signaling pathways. Additionally, the compound's potential applications in the treatment of inflammatory diseases and neurodegenerative disorders should be explored further. Finally, the compound's pharmacokinetic and pharmacodynamic properties should be investigated to determine its suitability for clinical use.
Synthesemethoden
The synthesis of 5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one involves the reaction of 5-chloroindoline-2,3-dione with furan-2-carbaldehyde and ethyl cyanoacetate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and a cyclization step to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound induces cell cycle arrest and apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. Moreover, it has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-8-3-4-10-9(6-8)14(19,13(18)16-10)7-11(17)12-2-1-5-20-12/h1-6,19H,7H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJMDKCPZXXNAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B506772.png)
![5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B506775.png)
![1-benzyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B506829.png)

![1-benzyl-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B506835.png)
![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B506843.png)
![5-bromo-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B506846.png)
![5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B506851.png)
![3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B506864.png)
![1-butyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B506880.png)
![5-bromo-1-ethyl-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B506888.png)
![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B506889.png)
![1-butyl-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B506890.png)
![3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B506894.png)